1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-10-4-5-11(8-15(10)20)24-17-16(21-22-24)18(25)23(19(17)26)12-6-13(27-2)9-14(7-12)28-3/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSTPRZBMRPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)OC)OC)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro, methyl, and dimethoxyphenyl substituents under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds from the evidence share the pyrrolo-triazole-dione backbone but differ in substituent patterns (Table 1). Key examples include:
Table 1: Structural Comparison of Analogous Pyrrolo-Triazole-Dione Derivatives
*Calculated based on molecular formula assumptions.
Key Observations:
- Substituent Impact : Chloro and methoxy groups in the target compound likely enhance its lipophilicity compared to ethyl or methyl substituents in analogues . This could influence membrane permeability and target binding.
Spectroscopic Characterization
- NMR Profiling : Compounds with similar fused heterocycles (e.g., ) show distinct chemical shifts for protons near substituents. For instance, regions with chloro or methoxy groups exhibit downfield shifts due to electron-withdrawing effects .
- Mass Spectrometry : Molecular weights of analogues (e.g., 368.8–641.55) align with triazole/pyrrolidine frameworks, supporting structural validation for the target compound .
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a pyrrolotriazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,4-d][1,2,3]triazole core substituted with chlorinated and methoxy phenyl groups. The molecular formula is , and its molecular weight is approximately 393.84 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : The compound has shown significant inhibitory effects against various bacterial strains. For instance, studies suggest it has potent activity against Staphylococcus aureus, demonstrating potential as an antimicrobial agent .
- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit tumor cell growth. Specific assays have shown that it can induce apoptosis in cancer cell lines by activating apoptotic pathways .
The biological activity of the compound is believed to be mediated through several mechanisms:
- MDM2 Inhibition : Similar compounds have been studied for their ability to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation .
Antimicrobial Studies
A series of antimicrobial susceptibility tests were conducted using the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results highlight the compound's potential as an effective antimicrobial agent .
Antitumor Studies
In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability. The IC50 values for various cancer types are presented below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SJSA-1 | 0.15 |
| HeLa | 0.24 |
| A549 | 0.22 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
